Éter de propilínico tert-butílico

Descripción general

Descripción

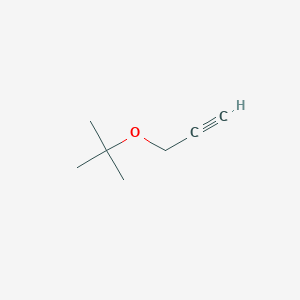

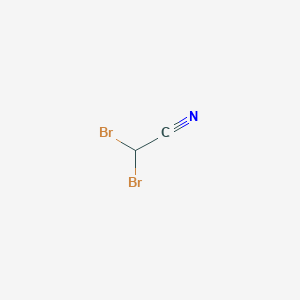

Tert-butyl propargyl ether is a chemical compound with the linear formula C7H12O .

Synthesis Analysis

The synthesis of propargyl ethers like Tert-butyl propargyl ether has been studied extensively. For instance, a study on the kinetics of the butyl tert-butyl ether (BTBE) synthesis reaction over Amberlyst™ 35 as the catalyst was conducted . The reaction was studied in the liquid phase in two different reactor systems: batch and fixed-bed . The best kinetic model was found to be an Eley–Rideal type mechanism where one 1-butanol molecule adsorbs on one active site of the catalyst, it reacts with one isobutene molecule from the liquid phase to give one adsorbed BTBE molecule, which finally desorbs .

Molecular Structure Analysis

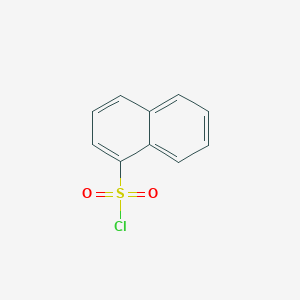

The molecular structure of Tert-butyl propargyl ether contains a total of 19 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 ether (aliphatic) .

Chemical Reactions Analysis

Ethers, including Tert-butyl propargyl ether, are known for their low reactivity towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Physical And Chemical Properties Analysis

Tert-butyl propargyl ether has a molecular weight of 116.2013 . It has a linear formula of C7H12O .

Aplicaciones Científicas De Investigación

Biodegradación en aguas subterráneas

Éter de propilínico tert-butílico: se ha estudiado por su potencial en la biodegradación de contaminantes del agua subterránea. Las investigaciones sugieren que podría estar involucrado en la biodegradación anaeróbica de oxigenados de éter como ETBE y TBA, que son significativos debido a su uso como aditivos de gasolina .

Síntesis de polímeros heterobifuncionales

Este compuesto se utiliza en la síntesis de derivados de poli(etilenglicol) (PEG) heterobifuncionales terminados en propilínico. Estos derivados son importantes en el desarrollo de bioconjugados basados en PEG para aplicaciones biomédicas, como los sistemas de administración de fármacos .

Síntesis orgánica

This compound: está involucrado en procesos de síntesis orgánica. Por ejemplo, se puede utilizar en la síntesis de ésteres de tert-butilo, que encuentran grandes aplicaciones en química orgánica sintética debido a su versatilidad y eficiencia en las reacciones .

Procesos biocatalíticos

El grupo tert-butilo, que forma parte de la estructura del This compound, es significativo en química y biología. Se utiliza en transformaciones químicas y tiene implicaciones en las vías biosintéticas y de biodegradación, lo que podría conducir a aplicaciones en procesos biocatalíticos .

Grupos protectores en química

En el campo de la química orgánica, el This compound se puede utilizar en la protección de grupos hidroxilo. Esto es crucial para la síntesis selectiva y la escisión de compuestos durante reacciones químicas complejas .

Aplicaciones industriales

Aunque no se menciona directamente, compuestos similares al This compound se utilizan en entornos industriales como productos químicos de laboratorio. Se recomienda su uso para investigación y se desaconseja su uso en alimentos, fármacos, pesticidas o productos biocidas debido a sus propiedades químicas específicas .

Mecanismo De Acción

Target of Action

Tert-butyl propargyl ether is primarily used as a protecting group in organic synthesis . The primary targets of this compound are functional groups in organic molecules that need to be protected during a chemical reaction .

Mode of Action

The mode of action of tert-butyl propargyl ether involves the protection of sensitive functional groups in organic molecules during chemical reactions . It forms a bond with the functional group, thereby protecting it from reacting with other substances in the reaction mixture . This protection is temporary and can be removed (deprotected) after the desired reactions have taken place .

Biochemical Pathways

The biochemical pathways affected by tert-butyl propargyl ether are those involved in the synthesis of complex organic molecules . By protecting sensitive functional groups, it allows for more selective reactions to occur, thereby facilitating the synthesis of complex molecules .

Pharmacokinetics

Like other ethers, it is likely to have low solubility in water and high solubility in organic solvents .

Result of Action

The result of the action of tert-butyl propargyl ether is the successful synthesis of complex organic molecules with high selectivity .

Action Environment

The action of tert-butyl propargyl ether is influenced by various environmental factors. For instance, the efficiency of its protective action can be affected by the pH and temperature of the reaction environment . Moreover, it is flammable and can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care in a controlled environment.

Safety and Hazards

Direcciones Futuras

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Tert-butyl propargyl ether and similar compounds could have significant potential for future research and applications.

Propiedades

IUPAC Name |

2-methyl-2-prop-2-ynoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-6-8-7(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGSPXPODKLGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428294 | |

| Record name | 3-tert-Butoxyprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16314-18-4 | |

| Record name | 3-tert-Butoxyprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl propargyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)

![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)